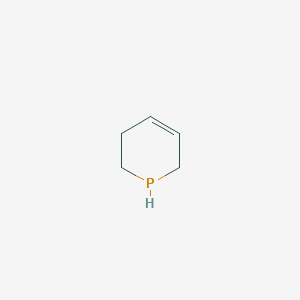

1,2,3,6-Tetrahydrophosphinine

説明

1,2,3,6-Tetrahydrophosphinine is a six-membered phosphorus-containing heterocycle with partial unsaturation, featuring a phosphorus atom at the 1-position and a 1-oxide group in its oxidized form. It is synthesized via regioselective reduction of 1,2-dihydrophosphinine 1-oxides (e.g., using hydroboration) or Michael-type additions of >P(O)H species to electron-deficient α,β-unsaturated phosphinine oxides . These methods yield stereoselective products, making the compound valuable for applications in asymmetric catalysis and bioactive molecule development .

特性

CAS番号 |

111550-24-4 |

|---|---|

分子式 |

C5H9P |

分子量 |

100.10 g/mol |

IUPAC名 |

1,2,3,6-tetrahydrophosphinine |

InChI |

InChI=1S/C5H9P/c1-2-4-6-5-3-1/h1-2,6H,3-5H2 |

InChIキー |

NGWRWXZTTCRVJE-UHFFFAOYSA-N |

正規SMILES |

C1CPCC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydrophosphinine can be synthesized through several methods. One common approach involves the reduction of 1,2-dihydrophosphinine oxides. This reduction is typically carried out using hydroboration followed by hydrolysis . The reaction conditions usually involve stirring the reactants at temperatures between 24-40°C for 20-30 hours .

Industrial Production Methods

Industrial production of 1,2,3,6-Tetrahydrophosphinine often involves large-scale hydroboration reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction conditions are crucial for the industrial synthesis of this compound.

化学反応の分析

Types of Reactions

1,2,3,6-Tetrahydrophosphinine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphinine oxides.

Reduction: It can be reduced to form saturated derivatives.

Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Hydroboration agents such as borane-dimethyl sulfide complex are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphinine oxides.

Reduction: Saturated phosphine derivatives.

Substitution: Substituted phosphinines with various functional groups.

科学的研究の応用

1,2,3,6-Tetrahydrophosphinine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of 1,2,3,6-tetrahydrophosphinine is highlighted through comparisons with related phosphorus heterocycles:

Table 1: Key Comparison of 1,2,3,6-Tetrahydrophosphinine and Analogous Compounds

Stereochemical Control

- The Michael addition to form tetrahydrophosphinine oxides proceeds with high diastereoselectivity, yielding a single diastereomer due to steric and electronic constraints . Comparatively, 3-phosphabicyclohexane oxides exhibit stereoselectivity through desymmetrization strategies, generating P-stereogenic centers critical for chiral ligand design .

Structural and Functional Differences

- Tetrahydrophosphinine retains a partially unsaturated ring, enabling further functionalization (e.g., hydrogenation), whereas hexahydrophosphinine is fully saturated and chemically inert .

- 3-Phosphabicyclohexane oxides feature a rigid bicyclic framework, enhancing their stability and utility in asymmetric catalysis compared to monocyclic tetrahydro derivatives .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。